4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-
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Overview
Description
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a derivative of acridine, a class of compounds known for their broad range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities . This compound, in particular, has shown promise in clinical studies due to its unique chemical structure and biological properties .
Preparation Methods
The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to inhibit both topoisomerase I and II enzymes contributes to its anticancer activity .
Comparison with Similar Compounds
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to its dual topoisomerase I/II inhibition and its ability to overcome multidrug resistance . Similar compounds include:
Amsacrine (m-AMSA): Another acridine derivative used in cancer treatment, primarily for leukemia.
Triazoloacridone (C-1305): Known for its anticancer properties and clinical studies.
Other acridine derivatives: Various other derivatives have been synthesized and studied for their biological activities.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide .
Properties
CAS No. |
89459-23-4 |
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Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
9-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
FWRXXQLUCNPCOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origin of Product |
United States |
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